3-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]prop-2-enoyl]amino]benzoic acid
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Overview
Description
3-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]prop-2-enoyl]amino]benzoic acid is a complex organic compound that features a benzodioxole moiety, a bromobenzoyl group, and a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]prop-2-enoyl]amino]benzoic acid typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with disubstituted halomethanes.
Introduction of the Bromobenzoyl Group: This step involves the acylation of the benzodioxole derivative with 2-bromobenzoyl chloride under basic conditions.
Formation of the Enoyl Group: The enoyl group can be introduced via a condensation reaction between the benzodioxole derivative and an appropriate aldehyde.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid under peptide coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the enoyl group can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromobenzoyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
3-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]prop-2-enoyl]amino]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]prop-2-enoyl]amino]benzoic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzodioxole moiety may play a role in binding to these targets, while the bromobenzoyl group could enhance the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features but lacking the bromobenzoyl and benzoic acid groups.
2-Propenal, 3-(1,3-benzodioxol-5-yl)-: Another related compound with an enoyl group but different substituents.
Uniqueness
3-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]prop-2-enoyl]amino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromobenzoyl group distinguishes it from simpler benzodioxole derivatives, providing additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
3-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O6/c25-18-7-2-1-6-17(18)22(28)27-19(10-14-8-9-20-21(11-14)33-13-32-20)23(29)26-16-5-3-4-15(12-16)24(30)31/h1-12H,13H2,(H,26,29)(H,27,28)(H,30,31)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPJRFSRLSNFCI-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NC3=CC=CC(=C3)C(=O)O)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)NC3=CC=CC(=C3)C(=O)O)/NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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